Arctigenin, (+)-
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
84413-77-4 |
|---|---|
Molecular Formula |
C21H24O6 |
Molecular Weight |
372.4 g/mol |
IUPAC Name |
(3S,4S)-4-[(3,4-dimethoxyphenyl)methyl]-3-[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-2-one |
InChI |
InChI=1S/C21H24O6/c1-24-18-7-5-13(11-20(18)26-3)8-15-12-27-21(23)16(15)9-14-4-6-17(22)19(10-14)25-2/h4-7,10-11,15-16,22H,8-9,12H2,1-3H3/t15-,16+/m1/s1 |
InChI Key |
NQWVSMVXKMHKTF-CVEARBPZSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)C[C@@H]2COC(=O)[C@H]2CC3=CC(=C(C=C3)O)OC)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)CC2COC(=O)C2CC3=CC(=C(C=C3)O)OC)OC |
Origin of Product |
United States |
Classification Within Lignan Natural Products
(+)-Arctigenin belongs to the lignan (B3055560) class of natural products, which are a large group of polyphenolic compounds widely distributed in the plant kingdom. mdpi.commdpi.com Lignans (B1203133) are characterized by their basic structure, which consists of two phenylpropane units. mdpi.com Specifically, (+)-Arctigenin is classified as a dibenzylbutyrolactone lignan. gavinpublishers.comtandfonline.comnih.gov This classification is based on its distinct chemical skeleton, which features a central butyrolactone ring with two benzyl (B1604629) groups attached at specific positions. gavinpublishers.com The biosynthesis of lignans like (+)-arctigenin involves the dimerization of two phenylpropanoid units. naturalproducts.net
The stereochemistry of lignans is a critical aspect of their classification and biological activity. The biosynthesis in plants can lead to different enantiomers, meaning molecules that are mirror images of each other. kyoto-u.ac.jp The specific designation "(+)-" in (+)-arctigenin refers to its dextrorotatory optical activity, indicating the direction it rotates plane-polarized light.
Isolation, Derivatization, and Synthesis Methodologies of + Arctigenin
Structure-Activity Relationship (SAR) Studies via Structural Modification
Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of arctigenin (B1665602) relates to its biological function, guiding the design of more effective derivatives.
Key findings from SAR studies include:
Lactone Moiety: The butyrolactone ring is essential for the biological activity of lignans (B1203133). Analogues where this ring is replaced by a butane-1,4-diol or tetrahydrofuran (B95107) substructure lack activity. acs.org
Phenolic Hydroxyl Groups: The number and arrangement of phenolic hydroxyl groups significantly influence activity. For instance, the semisynthetic 3-O-demethylated congener of (-)-arctigenin, which possesses a catechol substructure, shows remarkable inhibitory activity against HIV-1 integrase. acs.org
Aromatic Rings and Benzylic Carbons: Modifications on the aromatic rings and at the benzylic carbons have been a primary focus of SAR studies to optimize the biological activities of dibenzylbutyrolactone lignans. nih.gov
C-9' Position: The C-9' position within the lactone ring has been identified as a site with untapped potential for developing novel derivatives with improved bioactivity. nih.govnih.gov
C-9′ Derivatization and Anti-Proliferative Activity
Recent research has focused on the derivatization at the C-9′ position of the arctigenin lactone ring, a site previously underexplored. nih.gov This has led to the synthesis of novel analogues with enhanced anti-proliferative effects.
Fifteen new C-9′ derivatives of arctigenin were synthesized and evaluated for their anti-proliferative activity against colorectal cancer (HCT-116) and triple-negative breast cancer (MDA-MB-231) cell lines. nih.govmdpi.com The results demonstrated that substitution at the C-9′ position can significantly improve the biological activity compared to the parent compound. nih.gov For example, compound 32 showed an IC₅₀ value of 3.27 µM in HCT-116 cells, and compound 29 had an IC₅₀ of 5.79 µM in MDA-MB-231 cells, both representing an improvement over arctigenin. nih.gov The synthesis of these C-9' analogues often utilizes an acyl-Claisen rearrangement as a key step to establish the desired stereochemistry. nih.govmdpi.com
| Compound | Cell Line | IC₅₀ (µM) |
| Arctigenin | MDA-MB-231 | >50 |
| Compound 29 | MDA-MB-231 | 5.79 |
| Compound 32 | HCT-116 | 3.27 |
Design of Derivatives with Specific Enzyme Inhibition Activity (e.g., HDAC inhibition)
Researchers have designed and synthesized arctigenin derivatives with the specific aim of inhibiting enzymes implicated in disease, such as histone deacetylases (HDACs).
A series of arctigenin derivatives were designed to have HDAC inhibitory activity. continental.edu.persc.orgresearchgate.net Among these, compound B7 demonstrated significantly higher antiproliferative activity in the MV411 leukemia cell line compared to the positive control, tucidinostat. continental.edu.persc.org Further investigation revealed that compound B7 induces apoptosis in MV411 cells by activating the Caspase-3 pathway and increasing histone acetylation levels. continental.edu.persc.org These derivatives exhibited IC₅₀ values ranging from 0.8 to 2.4 μM in MV411 leukemia cells, outperforming arctigenin (IC₅₀ = 12.5 μM).
| Compound | Cell Line | IC₅₀ (µM) |
| Arctigenin | MV411 Leukemia | 12.5 |
| Arctigenin Derivatives (B-series) | MV411 Leukemia | 0.8–2.4 |
| Tucidinostat (Positive Control) | MV411 Leukemia | 1.5 |
Conjugate Synthesis for Enhanced Delivery in In Vitro Models
To overcome limitations such as poor water solubility and to enhance drug delivery, arctigenin has been conjugated with other molecules. mdpi.comjst.go.jp
Amino acid conjugation has been explored to improve the solubility and antitumor activity of arctigenin. jst.go.jp Five amino acid derivatives of arctigenin were synthesized using glycine, o-alanine, valine, leucine, and isoleucine. jst.go.jp The resulting conjugates, particularly those without the protective t-butyloxy carbonyl (BOC) group, showed improved water solubility. jst.go.jp For example, the deprotected derivative ARG6' exhibited a 3.2-fold higher cytotoxicity in HepG2 cells compared to the parent arctigenin.
Another approach involves the use of liposomes for targeted delivery. Sialic acid (SA)-modified liposomes have been developed to deliver arctigenin to breast cancer cells. mdpi.com These SA-conjugated liposomes (ATG@SA-Lip) showed enhanced cellular uptake and cytotoxicity in vitro compared to non-targeted liposomes. mdpi.com
Synthesis Methodologies of + Arctigenin
Chromatographic Techniques for Separation and Quantification
Chromatography is fundamental in isolating (+)-arctigenin from complex mixtures, such as plant extracts and biological fluids, and in determining its concentration. High-performance liquid chromatography (HPLC) and its advanced version, ultra-high performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS), are the predominant techniques employed for these purposes.
High-Performance Liquid Chromatography (HPLC) for Compound Content Determination
High-Performance Liquid Chromatography (HPLC) is a widely used method for the determination of (+)-arctigenin content in various plant materials, particularly the fruits and leaves of Arctium lappa (burdock). researchgate.netnih.gov This technique offers precision and accuracy for quantifying lignans. researchgate.net HPLC methods are typically developed using a C18 column for separation, with detection commonly performed using an ultraviolet (UV) detector at a wavelength of 280 nm, which corresponds to an absorption maximum for lignans like arctigenin. researchgate.netuobaghdad.edu.iqmdpi.com
The mobile phase often consists of a mixture of an organic solvent, such as methanol (B129727) or acetonitrile (B52724), and water, which can be run in either isocratic or gradient elution mode to achieve optimal separation. researchgate.netmdpi.comnih.gov For instance, a mobile phase of methanol and water (60:40) has been successfully used to determine arctigenin content. uobaghdad.edu.iq The retention time for arctigenin under specific conditions, such as using a mobile phase of methanol and water (55:45) at a flow rate of 1.0 mL/min, has been recorded, allowing for its identification and quantification. researchgate.net In one study, the retention time for arctigenin was approximately 14.0 minutes. frontiersin.org The content of arctigenin can vary significantly depending on the plant part; for example, in Arctium tomentosum, the content was found to be 0.15 mg/g. researchgate.net
| Plant Material | Column | Mobile Phase | Flow Rate | Detection Wavelength | Reference |
|---|---|---|---|---|---|
| Arctium tomentosum | Kromasil C18 (250x4.6 mm, 5 μm) | Methanol:Water (55:45) | 1.0 mL/min | 280 nm | researchgate.net |
| Arctium lappa | C18 (150 × 4.6 mm) | Methanol:Water (60:40) | 0.5 mL/min | 280 nm | uobaghdad.edu.iq |
| Arctium lappa Fruit | Agilent™ C18 | Acetonitrile and Water (Linear Gradient) | Not Specified | UV Detector | nih.gov |
| Burdock Seeds | Luna 5 µm C18(2) 100 Å (250 mm × 4.6 mm) | A: Water with 0.05% trifluoroacetic acid B: Acetonitrile with 0.05% trifluoroacetic acid (Gradient) | 1 mL/min | 280 nm | mdpi.com |
Ultra-High Performance Liquid Chromatography with Tandem Mass Spectrometry (UHPLC-MS/MS) for Quantification in Biological Matrices
For the quantification of (+)-arctigenin and its metabolites in complex biological matrices such as plasma, Ultra-High Performance Liquid Chromatography with Tandem Mass Spectrometry (UHPLC-MS/MS) is the method of choice. researchgate.netnih.gov This technique combines the superior separation efficiency of UHPLC, which uses smaller column particles (typically under 2 µm), with the high sensitivity and selectivity of tandem mass spectrometry. researchgate.netmeasurlabs.com It is particularly valuable for pharmacokinetic studies where trace amounts of the compound and its metabolites need to be accurately measured. researchgate.netnih.gov
A UHPLC-MS/MS method was developed for the simultaneous quantification of arctigenin and its primary metabolite, arctigenin-4'-O-glucuronide, in mouse plasma. nih.gov Such methods are rigorously validated according to regulatory guidelines, ensuring their reliability. researchgate.netnih.gov Key validation parameters include the lower limit of quantification (LLOQ), recovery, and matrix effect. For arctigenin, an LLOQ of 2.00 ng/mL in mouse plasma has been achieved, demonstrating the method's high sensitivity. nih.gov Sample preparation typically involves protein precipitation to remove larger molecules from the plasma before analysis. researchgate.net
| Analyte | Parameter | Value/Range | Reference |
|---|---|---|---|
| (+)-Arctigenin | Lower Limit of Quantification (LLOQ) | 2.00 ng/mL | nih.gov |
| Recovery Rate | 78.4% to 102.8% | nih.gov | |
| Matrix Effect | 92.5% to 106.3% | nih.gov | |
| Arctigenin-4'-O-glucuronide | Lower Limit of Quantification (LLOQ) | 50.0 ng/mL | nih.gov |
| Recovery Rate | 74.3% to 109.2% | nih.gov | |
| Matrix Effect | 94.9% to 110.2% | nih.gov |
Spectroscopic and Spectrometric Characterization in Mechanistic Studies
Spectroscopic techniques are indispensable for investigating the molecular interactions between (+)-arctigenin and biological macromolecules, particularly proteins. These methods provide critical information on binding mechanisms, conformational changes, and the functional consequences of these interactions.
UV-Visible Spectroscopy for Binding Interactions
UV-Visible (UV-Vis) spectroscopy is a fundamental technique used to detect and characterize the binding of a ligand, such as (+)-arctigenin, to a protein. nih.gov The formation of a protein-ligand complex can alter the electronic environment of the protein's chromophores (tryptophan, tyrosine) or the ligand itself, leading to changes in the UV-Vis absorption spectrum. sciforschenonline.orgnih.gov
When a compound binds to a protein, phenomena such as hyperchromism (an increase in absorbance) or hypochromism (a decrease in absorbance) and shifts in the wavelength of maximum absorbance (λmax) can be observed. unimi.it These spectral changes confirm that an interaction is occurring. unimi.it The presence of a well-defined isosbestic point in a series of spectra where the ligand concentration is varied suggests a simple equilibrium between the free and bound forms of the species. unimi.it This technique provides initial evidence of complex formation and can be used to determine binding stoichiometry. sciforschenonline.orgunimi.it
Fluorescence and Circular Dichroism Spectroscopy for Protein Interaction Analysis
Fluorescence and Circular Dichroism (CD) spectroscopy offer deeper insights into the specifics of protein-ligand interactions. nih.gov Fluorescence spectroscopy is highly sensitive to the local environment of fluorescent amino acids within a protein, primarily tryptophan. sciforschenonline.org The binding of a ligand like (+)-arctigenin near a tryptophan residue can quench its intrinsic fluorescence. researchgate.net Analysis of this quenching effect can reveal the binding mechanism (e.g., static or dynamic), binding constants, and the number of binding sites. sciforschenonline.orgresearchgate.net Static quenching, which results from the formation of a stable, non-fluorescent complex between the protein and the ligand, is a common observation in such studies. researchgate.net
Circular Dichroism (CD) spectroscopy is a powerful tool for monitoring changes in the secondary structure of a protein upon ligand binding. mdpi.com The far-UV CD spectrum (180–260 nm) is sensitive to the protein's backbone conformation, providing information on the content of α-helices, β-sheets, and random coils. researchgate.netmdpi.com A change in the CD spectrum of a protein in the presence of (+)-arctigenin, such as a decrease in the α-helix content, indicates that the binding event induces a conformational change in the protein's secondary structure. researchgate.net
Fourier Transform Infrared Spectroscopy (FTIR) in Molecular Interaction Studies
Fourier Transform Infrared (FTIR) spectroscopy is used to probe the molecular vibrations within a molecule. In the context of protein-ligand interactions, FTIR can detect changes in the protein's secondary structure by analyzing shifts in the characteristic amide bands (Amide I and Amide II). researchgate.netfrontiersin.org The Amide I band (1600–1700 cm⁻¹) is particularly sensitive to the protein's secondary structure. When (+)-arctigenin binds to a protein, it can perturb the hydrogen bonding network of the protein backbone, causing shifts in the position and intensity of these amide bands. researchgate.net These spectral shifts provide direct evidence of the interaction and can corroborate findings from other techniques like CD spectroscopy regarding conformational changes in the protein's structure. researchgate.netnih.gov
Metabolomic Profiling of (+)-Arctigenin Biotransformation
Metabolomic analysis is a cornerstone for understanding the pharmacokinetic and pharmacodynamic properties of a compound. For (+)-Arctigenin, elucidating its biotransformation pathways is critical for characterizing its disposition within a biological system. This involves identifying the structures of metabolites formed through various enzymatic reactions in vivo.
Following administration in preclinical models, (+)-Arctigenin undergoes extensive phase I and phase II metabolism. High-resolution mass spectrometry has been instrumental in identifying and structurally characterizing numerous metabolites in biological matrices such as plasma, urine, and feces.
The primary metabolic pathways identified for (+)-Arctigenin include demethylation, hydroxylation, glucuronidation, and sulfation. Demethylation is a prominent phase I reaction, often occurring at the methoxy (B1213986) groups on the phenyl rings. This is frequently followed by phase II conjugation reactions, where glucuronic acid or sulfate (B86663) groups are attached to the newly formed hydroxyl groups or existing ones, enhancing water solubility and facilitating excretion.
A total of 19 metabolites (M1–M19) have been characterized in rat plasma, urine, and feces. The parent compound, (+)-Arctigenin, was designated as M11. The predominant metabolites result from demethylation followed by glucuronidation. For instance, M14 was identified as a demethyl-arctigenin glucuronide, and M17 was characterized as arctigenin-4'-O-glucuronide. The table below summarizes key identified metabolites, their elemental composition, mass data, and the proposed biotransformation pathways.
Table 1: Summary of Key (+)-Arctigenin Metabolites Identified In Vivo
| Metabolite ID | Proposed Structure/Name | Formula | Observed m/z [M-H]⁻ | Mass Error (ppm) | Proposed Biotransformation Pathway |
| M1 | Demethyl-arctigenin glucuronide | C₂₆H₂₈O₁₂ | 533.1668 | -1.1 | Demethylation + Glucuronidation |
| M4 | Hydroxy-arctigenin glucuronide | C₂₇H₃₀O₁₃ | 561.1615 | 0.5 | Hydroxylation + Glucuronidation |
| M5 | Arctigenin glucuronide | C₂₇H₃₀O₁₂ | 547.1664 | 0.9 | Glucuronidation |
| M9 | Demethyl-arctigenin | C₂₀H₂₂O₆ | 357.1343 | 1.1 | Demethylation |
| M11 | (+)-Arctigenin (Parent) | C₂₁H₂₄O₆ | 371.1499 | 1.3 | Parent Compound |
| M12 | Hydroxy-demethyl-arctigenin | C₂₀H₂₂O₇ | 373.1293 | 1.4 | Demethylation + Hydroxylation |
| M17 | Arctigenin-4'-O-glucuronide | C₂₇H₃₀O₁₂ | 547.1662 | 0.5 | Glucuronidation |
| M18 | Demethyl-arctigenin sulfate | C₂₀H₂₂O₉S | 437.0911 | 0.7 | Demethylation + Sulfation |
| M19 | (-)-Matairesinol | C₂₀H₂₂O₆ | 357.1341 | 0.6 | Double Demethylation |
The successful identification of (+)-Arctigenin metabolites relies on a systematic and robust analytical workflow. This process integrates sophisticated sample preparation, high-resolution chromatographic separation, and sensitive mass spectrometric detection.
The typical workflow is as follows:
Sample Collection and Preparation: Biological samples (plasma, urine, feces) are collected from test subjects at predefined time intervals post-administration. To prepare plasma samples for analysis, proteins are precipitated using a solvent such as acetonitrile or methanol (typically in a 3:1 ratio of solvent to plasma). The mixture is vortexed and then centrifuged at high speed (e.g., 13,000 rpm for 10 minutes) to pellet the precipitated proteins. The resulting supernatant, containing the parent compound and its metabolites, is collected, dried under a stream of nitrogen, and reconstituted in a suitable solvent (e.g., 50% methanol) for injection into the analytical system.
Chromatographic Separation: Ultra-Performance Liquid Chromatography (UPLC) is employed for the separation of (+)-Arctigenin and its metabolites. A reversed-phase column (e.g., Agilent ZORBAX Eclipse Plus C18) is commonly used. The mobile phase typically consists of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile). A gradient elution program is applied to effectively separate compounds with varying polarities within a short analysis time.
Mass Spectrometric Detection: The UPLC system is coupled to a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF/MS) instrument. This setup allows for accurate mass measurements, which are essential for determining the elemental composition of unknown metabolites.
Data Acquisition: The instrument operates in both negative and positive electrospray ionization (ESI) modes to detect a wide range of metabolites. Data is acquired in two stages:
Full Scan MS: A full scan is performed over a wide mass range (e.g., m/z 100–1000) to obtain a comprehensive profile of all ions in the sample. This allows for the detection of potential metabolites by comparing chromatograms from dosed samples with those from blank control samples.
Tandem MS (MS/MS): An information-dependent acquisition (IDA) strategy is used. Ions detected in the full scan that meet specific criteria (e.g., intensity threshold, mass defect) are automatically selected for fragmentation. The resulting fragment ion spectra provide detailed structural information, which is used to identify the metabolite's structure and the specific site of metabolic modification.
Data Processing and Structural Elucidation: The acquired data is processed using specialized software (e.g., Agilent MassHunter). The workflow involves:
Metabolite Finding: Algorithms compare data from dosed and control groups to automatically detect potential drug-related metabolites.
Structural Identification: The identification of a metabolite is based on a combination of evidence:
Accurate Mass Measurement: The precise mass-to-charge ratio (m/z) is used to calculate the elemental formula. The mass difference between the metabolite and the parent drug suggests the type of biotransformation (e.g., a mass shift of +176.032 Da indicates glucuronidation).
Fragmentation Pattern Analysis: The MS/MS spectrum of a metabolite is compared to that of the parent compound. Common fragment ions confirm the core structure, while shifts in fragment masses help pinpoint the location of the metabolic modification. For example, the neutral loss of 176 Da in an MS/MS experiment is a characteristic sign of a glucuronide conjugate.
This comprehensive workflow enables the sensitive detection and confident structural characterization of a wide array of in vivo metabolites of (+)-Arctigenin.
Mechanistic Elucidation of + Arctigenin Biological Activities in Preclinical and in Vitro Models
Anti-Inflammatory Mechanisms
(+)-Arctigenin, a bioactive lignan (B3055560), has demonstrated significant anti-inflammatory properties across a range of preclinical and in vitro studies. Its mechanisms of action are multifaceted, involving the modulation of key signaling pathways and the regulation of inflammatory mediators. These activities underscore its potential as a therapeutic agent for inflammatory diseases.
(+)-Arctigenin exerts potent anti-inflammatory effects by targeting the Nuclear Factor-Kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response. gavinpublishers.comgavinpublishers.com In various experimental models, (+)-arctigenin has been shown to inhibit the activation of NF-κB. gavinpublishers.comgavinpublishers.com This inhibition prevents the translocation of the NF-κB p65 subunit into the nucleus, a crucial step for its transcriptional activity. gavinpublishers.comnih.gov Studies have demonstrated that (+)-arctigenin can suppress NF-κB activation in macrophages stimulated with lipopolysaccharide (LPS) or peptidoglycan (PGN). gavinpublishers.com The mechanism behind this inhibition involves the suppression of IKKβ phosphorylation, a key kinase in the NF-κB cascade. nih.gov Furthermore, (+)-arctigenin has been implicated in the inhibition of NF-κB mediated by the HMGB1/TLR4 and TNF-α/TNFR1 pathways. nih.gov By blocking NF-κB activation, (+)-arctigenin effectively downregulates the expression of numerous pro-inflammatory genes. nih.gov
Table 1: Effect of (+)-Arctigenin on NF-κB Signaling Pathway
| Model System | Key Findings | Reference |
|---|---|---|
| LPS-stimulated peritoneal macrophages | Inhibited NF-κB activation and nuclear translocation of p65. gavinpublishers.comnih.gov | nih.gov |
| PGN-stimulated peritoneal macrophages | Inhibited IKKβ and NF-κB activation. nih.gov | nih.gov |
| In vivo depression models | Attenuated excessive microglial activation and neuroinflammation through HMGB1/TLR4/NF-κB and TNF-α/TNFR1/NF-κB signaling pathways. nih.gov | nih.gov |
A significant aspect of (+)-arctigenin's anti-inflammatory activity is its ability to suppress the production of key pro-inflammatory cytokines. gavinpublishers.comgavinpublishers.com In vitro studies using macrophage cell lines such as RAW 264.7 and THP-1, as well as primary peritoneal macrophages, have consistently shown that (+)-arctigenin inhibits the secretion of Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6) in a dose-dependent manner following stimulation with LPS. nih.govresearchgate.netnih.gov For instance, in LPS-activated RAW 264.7 and THP-1 cells, (+)-arctigenin inhibited the release of TNF-α with IC50 values of 19.6 µM and 25.0 µM, respectively, and suppressed IL-6 release in RAW 264.7 cells with an IC50 of 29.2 µM. gavinpublishers.com In vivo models have corroborated these findings. In mice with LPS-induced systemic inflammation, (+)-arctigenin reduced blood levels of IL-1β and TNF-α. nih.gov Similarly, in a mouse model of colitis induced by 2,4,6-trinitrobenzene sulfonic acid (TNBS), (+)-arctigenin treatment led to decreased expression of IL-1β, TNF-α, and IL-6 in the colon. nih.gov
Table 2: Inhibitory Effects of (+)-Arctigenin on Pro-Inflammatory Cytokine Production
| Cytokine | Model System | Observed Effect | Reference |
|---|---|---|---|
| TNF-α | LPS-stimulated RAW 264.7 cells | Inhibition with IC50 of 19.6 µM. gavinpublishers.com | gavinpublishers.com |
| TNF-α | LPS-stimulated THP-1 cells | Inhibition with IC50 of 25.0 µM. gavinpublishers.com | gavinpublishers.com |
| IL-1β | LPS-stimulated peritoneal macrophages | Decreased expression. nih.gov | nih.gov |
| IL-6 | LPS-stimulated RAW 264.7 cells | Inhibition with IC50 of 29.2 µM. gavinpublishers.com | gavinpublishers.com |
| TNF-α, IL-1β, IL-6 | TNBS-induced colitis in mice | Decreased expression in colonic tissue. nih.gov | nih.gov |
(+)-Arctigenin modulates the expression and activity of key inflammatory enzymes, namely inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). gavinpublishers.com It strongly inhibits the expression and enzymatic activity of iNOS, which is responsible for the production of nitric oxide (NO), a pro-inflammatory mediator. researchgate.netnih.gov This inhibition has been observed in LPS-stimulated macrophages. researchgate.netnih.gov The downregulation of iNOS expression contributes significantly to the anti-inflammatory effects of (+)-arctigenin. nih.gov One mechanism by which (+)-arctigenin reduces iNOS levels is by promoting its ubiquitination and degradation through the CHIP-associated proteasome pathway. nih.gov
The effect of (+)-arctigenin on COX-2, another crucial enzyme in the inflammatory cascade that produces prostaglandins, appears to be context-dependent. Some studies have reported that (+)-arctigenin does not affect the expression or activity of COX-2 in LPS-stimulated macrophages. researchgate.netnih.gov However, other research in a rat model of acute myocardial infarction demonstrated that (+)-arctigenin treatment suppressed the protein expression levels of both iNOS and COX-2. spandidos-publications.com
Table 3: Regulation of Inflammatory Enzymes by (+)-Arctigenin
| Enzyme | Model System | Effect | Reference |
|---|---|---|---|
| iNOS | LPS-stimulated macrophages | Strongly inhibited expression and enzymatic activity. researchgate.netnih.gov | researchgate.netnih.gov |
| iNOS | Murine macrophage-like RAW 264.7 cells | Promoted ubiquitination and degradation. nih.gov | nih.gov |
| COX-2 | LPS-stimulated macrophages | No effect on expression or activity. researchgate.netnih.gov | researchgate.netnih.gov |
| iNOS and COX-2 | Rat model of acute myocardial infarction | Suppressed protein expression. spandidos-publications.com | spandidos-publications.com |
The anti-inflammatory actions of (+)-arctigenin are also mediated through its influence on the Mitogen-Activated Protein Kinase (MAPK) signaling pathways. gavinpublishers.com These pathways, including ERK, JNK, and p38, play a pivotal role in transmitting extracellular signals to the nucleus to regulate the expression of inflammatory genes. (+)-Arctigenin has been shown to block MAPK signaling pathways. gavinpublishers.com It can inhibit the phosphorylation of MAPKs, thereby preventing their activation. gavinpublishers.com In MCF-7 human breast cancer cells, (+)-arctigenin inhibited TPA-induced phosphorylation of ERK1/2 and JNK1/2, which in turn inhibits the downstream transcription factor AP-1. researchgate.net By suppressing MAPK activation, (+)-arctigenin can reduce the production of pro-inflammatory mediators. gavinpublishers.com
(+)-Arctigenin has been demonstrated to modulate the Phosphoinositide 3-Kinase/Protein Kinase B (PI3K/Akt) signaling pathway, which is involved in cellular processes including inflammation. gavinpublishers.com The compound inhibits the phosphorylation of PI3K and Akt, leading to the downregulation of this pathway. gavinpublishers.com In LPS-stimulated peritoneal macrophages, (+)-arctigenin inhibited LPS-induced PI3K and Akt phosphorylation. nih.gov This inhibition of the PI3K/Akt pathway is a key mechanism by which (+)-arctigenin ameliorates inflammation. nih.gov Further studies have shown that the PI3K/Akt signaling pathway is involved in the (+)-arctigenin-induced expression of heme oxygenase-1 (HO-1), an enzyme with anti-inflammatory properties. nih.govresearchgate.net In TNF-α-induced inflammation in BEAS-2B cells, (+)-arctigenin was found to inhibit the PI3K/Akt pathway. nih.gov
(+)-Arctigenin can influence the polarization of macrophages, which are key immune cells that can adopt different functional phenotypes. It promotes a shift from the pro-inflammatory M1 phenotype to the anti-inflammatory M2-like phenotype. nih.gov In LPS-stimulated peritoneal macrophages, (+)-arctigenin was found to increase the expression of IL-10 and CD204, which are markers associated with M2 macrophages, while decreasing the expression of M1-associated pro-inflammatory cytokines. nih.gov This polarization of M1 macrophages to an M2-like state is a significant contributor to its anti-inflammatory effects and may be beneficial in inflammatory diseases such as colitis. nih.gov The ability of (+)-arctigenin to block the polarization of macrophages and inhibit the differentiation of myofibroblasts has been linked to the regulation of the TLR-4/NLRP3/TGF-β signaling pathway. nih.gov
Inhibition of Phosphodiesterase-4 (PDE4) Activity
(+)-Arctigenin has been identified as a selective inhibitor of phosphodiesterase-4 (PDE4), an enzyme crucial in regulating inflammation. nih.govresearchgate.netnih.gov By targeting PDE4, (+)-arctigenin demonstrates significant anti-inflammatory properties in various preclinical and in vitro models. nih.govresearchgate.netnih.gov
The mechanism of inhibition involves the direct binding of (+)-arctigenin to the catalytic domain of PDE4D. nih.govresearchgate.netnih.gov This interaction is stabilized by the formation of hydrogen bonds and π-π stacking interactions between the dibenzylbutyrolactone structure of (+)-arctigenin and specific amino acid residues within the enzyme's active site. nih.govresearchgate.netnih.gov This binding effectively blocks the enzyme's ability to hydrolyze cyclic adenosine monophosphate (cAMP), a key intracellular second messenger.
The inhibition of PDE4 by (+)-arctigenin leads to an accumulation of intracellular cAMP. nih.govresearchgate.net Elevated cAMP levels, in turn, activate protein kinase A (PKA). nih.govresearchgate.net The activation of the cAMP-PKA signaling pathway culminates in the phosphorylation of the cAMP-response element-binding protein (CREB). nih.govresearchgate.net This signaling cascade is a primary mechanism through which (+)-arctigenin exerts its anti-inflammatory effects. nih.gov
In vitro studies using lipopolysaccharide (LPS)-stimulated human peripheral blood mononuclear cells (PBMCs) and murine RAW264.7 macrophages have demonstrated the functional consequences of PDE4 inhibition by (+)-arctigenin. In these models, (+)-arctigenin dose-dependently suppressed the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). nih.gov For instance, in LPS-stimulated human PBMCs, (+)-arctigenin inhibited TNF-α production with an IC50 of 35.18 ± 6.01 μM. nih.gov
Furthermore, in a preclinical murine model of imiquimod-induced psoriasis, topical application of (+)-arctigenin was shown to ameliorate psoriatic manifestations. nih.govresearchgate.netnih.gov This was associated with a reversal of increased cAMP-specific PDE activity in the skin and a subsequent upregulation of cutaneous cAMP levels. nih.gov These findings underscore the therapeutic potential of (+)-arctigenin as a PDE4 inhibitor for inflammatory conditions. nih.govresearchgate.netnih.gov
Antioxidant Mechanisms
Reduction of Reactive Oxygen Species (ROS)
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Enhancement of Endogenous Antioxidant Enzyme Activity
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Role in Mitigating Oxidative Damage
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Anticancer and Antitumor Mechanisms
Inhibition of Cancer Cell Proliferation and Viability
(+)-Arctigenin has demonstrated notable anticancer properties by inhibiting the proliferation and viability of various cancer cells in preclinical and in vitro studies. nih.gov A key mechanism underlying these effects is the suppression of critical signaling pathways involved in cell growth and survival. nih.gov
In the context of clear cell renal cell carcinoma (ccRCC), (+)-arctigenin has been shown to effectively inhibit the growth, migration, and survival of ccRCC cells while exhibiting selectivity, as it spares normal kidney cells. nih.gov Mechanistically, the compound's inhibitory action on cell growth is mediated through the suppression of the epidermal growth factor receptor (EGFR)-mediated signaling pathways. nih.gov Furthermore, its ability to hinder cell migration is linked to the inhibition of a RhoA-dependent pathway. nih.gov
Preclinical studies using a ccRCC xenograft mouse model have provided further evidence of (+)-arctigenin's anticancer potential. nih.gov When used in combination with standard anti-ccRCC drugs such as 5-fluorouracil (5-FU) and sorafenib, (+)-arctigenin exhibited synergistic effects in inhibiting tumor growth. nih.gov Notably, the combination of (+)-arctigenin with these clinical drugs led to the complete inhibition of tumor progression over an extended period. nih.gov These findings highlight the potential of (+)-arctigenin as an adjunct therapy in cancer treatment. nih.gov
Induction of Apoptosis (Programmed Cell Death)
(+)-Arctigenin has been shown in numerous preclinical and in vitro studies to be a potent inducer of apoptosis, or programmed cell death, in various cancer cell lines. bslonline.orgresearchgate.net This process is a critical mechanism for its anti-tumor activity. Studies have demonstrated that arctigenin (B1665602) treatment leads to characteristic morphological changes associated with apoptosis, such as nuclear condensation and fragmentation. nih.govnih.gov The induction of apoptosis by arctigenin is a multi-faceted process involving the activation of key enzymatic cascades and the modulation of critical regulatory proteins that govern cell survival and death. bslonline.orgnih.gov
A hallmark of apoptosis is the activation of a family of cysteine proteases known as caspases. kjpp.net Research indicates that (+)-arctigenin triggers caspase-dependent apoptosis. nih.gov In various cancer cell models, arctigenin treatment has been shown to initiate the caspase cascade, leading to the cleavage and activation of both initiator and executioner caspases.
Specifically, in FaDu human pharyngeal carcinoma cells, arctigenin treatment resulted in the activation of caspase-8, an initiator caspase often associated with the extrinsic apoptosis pathway, as well as caspase-9, the key initiator of the intrinsic (mitochondrial) pathway. nih.govkjpp.net The activation of these initiator caspases converges on the activation of executioner caspases, such as caspase-3 and caspase-7. nih.govumass.edu Studies on human ovarian cancer cells (OVCAR3 and SKOV3) and ER-negative breast cancer cells (SK-BR-3 and MDA-MB-231) have confirmed that arctigenin induces a significant increase in the activity of cleaved caspase-3. koreascience.krnih.gov This activation of caspase-3 leads to the cleavage of critical cellular substrates, including poly (ADP-ribose) polymerase (PARP), ultimately executing the apoptotic program. nih.govkoreascience.kr
Table 1: Effect of (+)-Arctigenin on Caspase Activation in Various Cancer Cell Lines
| Cell Line | Cancer Type | Activated Caspases | Key Findings |
| FaDu | Human Pharyngeal Carcinoma | Caspase-3, Caspase-7, Caspase-8, Caspase-9 | Arctigenin induces apoptosis through both intrinsic and extrinsic pathways. nih.govkjpp.net |
| SK-BR-3 | ER-negative Breast Cancer | Caspase-3, Caspase-8, Caspase-9 | Arctigenin treatment led to a reduction in full-length caspases and an increase in their cleaved, active forms. bslonline.org |
| MDA-MB-231 | ER-negative Breast Cancer | Caspase-3, Caspase-9 | Apoptosis was induced primarily through the intrinsic pathway, confirmed by the activation of caspase-9 and caspase-3. koreascience.kr |
| OVCAR3 & SKOV3 | Ovarian Cancer | Caspase-3 | Arctigenin treatment resulted in a 4-6 times increase in apoptosis, which was counteracted by a specific caspase-3 inhibitor. nih.gov |
The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway. frontiersin.org This family includes both anti-apoptotic members (e.g., Bcl-2, Bcl-xL) and pro-apoptotic members (e.g., Bax, Bad). kjpp.netnih.gov The ratio of these opposing proteins is a critical determinant of a cell's susceptibility to apoptosis. nih.govresearchgate.net
Preclinical studies have consistently shown that (+)-arctigenin modulates the expression of Bcl-2 family proteins to favor apoptosis. In FaDu pharyngeal carcinoma cells and ER-negative breast cancer cells, arctigenin treatment significantly decreased the expression of anti-apoptotic proteins Bcl-2 and Bcl-xL. bslonline.orgnih.gov Concurrently, it increased the expression of the pro-apoptotic protein Bax. bslonline.orgnih.govresearchgate.net This shift in balance results in a significantly elevated Bax/Bcl-2 ratio, which is a key indicator of commitment to the apoptotic pathway. bslonline.orgresearchgate.netnih.gov An increased Bax/Bcl-2 ratio promotes the release of cytochrome c from the mitochondria, a critical step in activating the caspase cascade. bslonline.orgnih.gov
The mitochondrial, or intrinsic, pathway of apoptosis is a primary mechanism through which (+)-arctigenin exerts its anticancer effects. bslonline.orgnih.gov This pathway is initiated by cellular stress and is tightly regulated by the Bcl-2 family of proteins. nih.gov
By increasing the Bax/Bcl-2 ratio, arctigenin enhances mitochondrial outer membrane permeabilization (MOMP). bslonline.orgfrontiersin.org This allows for the release of pro-apoptotic factors, most notably cytochrome c, from the mitochondrial intermembrane space into the cytoplasm. bslonline.orgresearchgate.net Once in the cytoplasm, cytochrome c binds to the apoptotic protease-activating factor-1 (Apaf-1), which then recruits and activates pro-caspase-9. kjpp.net This complex, known as the apoptosome, activates caspase-9, which in turn cleaves and activates downstream executioner caspases like caspase-3, leading to the systematic dismantling of the cell. nih.govkjpp.net Therefore, arctigenin's ability to modulate Bcl-2 family proteins directly triggers the mitochondrial cascade, confirming its role as an activator of the intrinsic apoptotic pathway. bslonline.orgnih.gov
Cell Cycle Regulation
In addition to inducing apoptosis, (+)-arctigenin has been found to inhibit the proliferation of cancer cells by interfering with the cell cycle. nih.gov The cell cycle is a series of events that leads to cell division and replication. Dysregulation of this process is a fundamental characteristic of cancer.
In a study using human gastric cancer cell lines (SNU-1 and AGS), arctigenin was shown to block the cell cycle transition from the G1 (first gap) phase to the S (synthesis) phase. nih.gov This G1/S arrest prevents the cancer cells from replicating their DNA, thereby halting their proliferation. The mechanism behind this cell cycle arrest involves the modulation of several key cell cycle regulatory proteins. Arctigenin treatment was found to inhibit the phosphorylation of the Retinoblastoma protein (Rb) and alter the expression of cyclins and cyclin-dependent kinases (CDKs) that govern the G1/S checkpoint. nih.gov
Table 2: Modulation of Cell Cycle Regulatory Proteins by (+)-Arctigenin in Human Gastric Cancer Cells
| Protein | Function | Effect of (+)-Arctigenin | Reference |
| Rb | Tumor suppressor; controls G1/S transition | Blocks phosphorylation | nih.gov |
| Cyclin D1 | G1 phase progression | Expression regulated | nih.gov |
| Cyclin E | G1/S transition | Expression regulated | nih.gov |
| CDK4 | G1 phase progression | Expression regulated | nih.gov |
| CDK2 | G1/S transition and S phase progression | Expression regulated | nih.gov |
| p21Waf1/Cip1 | CDK inhibitor; G1 arrest | Expression regulated | nih.gov |
| p15 INK4b | CDK inhibitor; G1 arrest | Expression regulated | nih.gov |
Inhibition of Cancer Cell Migration and Invasion
The ability of cancer cells to migrate and invade surrounding tissues is the basis of metastasis, the primary cause of cancer-related mortality. spandidos-publications.com In vitro studies have demonstrated that (+)-arctigenin possesses significant anti-metastatic properties, effectively inhibiting the migration and invasion of various cancer cells, including aggressive human breast cancer and cervical cancer cells. spandidos-publications.comnih.govcell.com
Wound healing assays and Boyden chamber invasion assays have shown that arctigenin significantly reduces the migratory and invasive capabilities of MDA-MB-231 and BT549 breast cancer cells in a concentration-dependent manner. spandidos-publications.comnih.gov Similar inhibitory effects on invasion and migration have been observed in cervical cancer cells. cell.comnih.gov
A key mechanism by which cancer cells invade tissues is through the enzymatic degradation of the extracellular matrix (ECM), a complex network of proteins that provides structural support to tissues. This degradation is primarily mediated by a family of enzymes called matrix metalloproteinases (MMPs), particularly MMP-2 and MMP-9, and another enzyme called heparanase. spandidos-publications.comresearchgate.netnih.gov
Research has shown that the anti-invasive effects of (+)-arctigenin are directly linked to its ability to suppress these ECM-degrading enzymes. spandidos-publications.comnih.gov In studies on MDA-MB-231 human breast cancer cells, arctigenin treatment was found to significantly downregulate the expression and activity of both MMP-2 and MMP-9. spandidos-publications.comnih.gov Furthermore, the expression of heparanase was also significantly reduced following treatment with arctigenin. spandidos-publications.comspandidos-publications.com By inhibiting these crucial enzymes, arctigenin effectively blocks the breakdown of the ECM, thereby hindering the ability of cancer cells to invade surrounding tissues and metastasize. spandidos-publications.com
Table 3: Effect of (+)-Arctigenin on ECM-Degrading Enzymes in MDA-MB-231 Breast Cancer Cells
| Enzyme | Function in Invasion/Metastasis | Effect of (+)-Arctigenin | Reference |
| MMP-2 | Degrades Type IV collagen, a major component of the basement membrane. | Downregulates expression and activity. | spandidos-publications.comnih.gov |
| MMP-9 | Degrades Type IV collagen and other ECM components. | Downregulates expression and activity. | spandidos-publications.comnih.gov |
| Heparanase | Degrades heparan sulfate (B86663) proteoglycans in the ECM. | Downregulates protein expression. | spandidos-publications.comspandidos-publications.com |
Suppression of Epithelial-Mesenchymal Transition (EMT) via Wnt3a/β-Catenin Pathway
(+)-Arctigenin has been shown to inhibit the epithelial-mesenchymal transition (EMT), a critical process in tumor metastasis and fibrosis, by modulating the Wnt3a/β-catenin signaling pathway. In a preclinical model of paraquat-induced pulmonary fibrosis, administration of arctigenin effectively suppressed the fibrotic process by blocking EMT. nih.gov This was evidenced by the restoration of epithelial markers such as E-cadherin and Occludin, and the reduction of mesenchymal markers like Vimentin and α-SMA, both in vivo in a mouse model and in vitro in A549 alveolar epithelial cells. nih.govfrontiersin.org
The underlying mechanism involves the downregulation of the Wnt/β-catenin signaling pathway, which was observed to be significantly activated during paraquat-induced EMT. nih.govfrontiersin.org Arctigenin treatment led to a decrease in the expression of key components of this pathway, including Wnt3a and β-catenin. frontiersin.orgfrontiersin.org Further in vitro studies demonstrated that overexpression of Wnt3a could counteract the therapeutic effects of arctigenin, confirming that the Wnt3a/β-catenin pathway is a direct target of arctigenin in the suppression of EMT. nih.gov The canonical Wnt pathway is activated by the binding of Wnt ligands to their receptors, leading to the inhibition of a destruction complex and subsequent accumulation and nuclear translocation of β-catenin, which then activates target gene transcription. medchemexpress.complos.org Arctigenin's intervention in this cascade prevents the phenotypic changes associated with EMT.
In hepatocellular carcinoma (HCC) cells, arctigenin has also been found to attenuate tumor metastasis by inhibiting EMT through the suppression of GSK3β-dependent Wnt/β-catenin signaling. frontiersin.org It effectively up-regulated epithelial marker proteins while down-regulating mesenchymal markers. frontiersin.org
| Model System | Marker/Component | Effect of Inducer (e.g., Paraquat) | Effect of (+)-Arctigenin Treatment | Reference |
|---|---|---|---|---|
| Mouse Lung Tissue (in vivo) & A549 Cells (in vitro) | E-cadherin, Occludin (Epithelial Markers) | Decreased | Increased/Restored | nih.govfrontiersin.org |
| Vimentin, α-SMA (Mesenchymal Markers) | Increased | Decreased | nih.govfrontiersin.org | |
| Wnt3a | Upregulated | Suppressed | frontiersin.org | |
| β-catenin | Increased | Decreased | frontiersin.org |
Specific Molecular Targets in Oncogenesis
Signal Transducer and Activator of Transcription 3 (STAT3) Inhibition
(+)-Arctigenin has been identified as a direct inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3), a transcription factor frequently overactivated in various cancers and involved in promoting tumor cell proliferation, survival, and metastasis. nih.govmdpi.com In studies focusing on triple-negative breast cancer (TNBC), one of the most aggressive subtypes of breast cancer, arctigenin demonstrated significant anticancer potential by targeting STAT3. nih.govnih.govoncotarget.com
Computational docking and affinity assays have revealed that arctigenin binds to the SH2 domain of STAT3. nih.govnih.gov This binding disrupts the hydrogen bond linkage between STAT3 and its genomic DNA binding sites, thereby inhibiting its transcriptional activity. nih.govnih.gov The inhibition of STAT3 phosphorylation and activation by arctigenin leads to a decrease in the proliferation of TNBC cells and the induction of apoptosis. nih.gov In vivo xenograft models of TNBC have further corroborated the antitumor effects of arctigenin, highlighting its potential as a lead compound for the development of novel STAT3 inhibitors. nih.govoncotarget.com
| Mechanism of Action | Experimental Evidence | Cellular Outcome | Cancer Model | Reference |
|---|---|---|---|---|
| Binds to the SH2 domain of STAT3 | Computational docking and affinity assays | Disruption of STAT3 dimerization and nuclear translocation | Triple-Negative Breast Cancer (TNBC) | nih.govnih.gov |
| Inhibits STAT3 binding to genomic DNA | Disruption of hydrogen bonds between STAT3 and DNA | Suppression of STAT3 target gene transcription | Triple-Negative Breast Cancer (TNBC) | nih.govnih.gov |
| Inhibits STAT3 phosphorylation | Western Blot analysis | Decreased proliferation and induction of apoptosis | Triple-Negative Breast Cancer (TNBC) | nih.gov |
Mammalian Target of Rapamycin (B549165) (mTOR) Pathway Inhibition and Autophagic Cell Death
A significant mechanism through which (+)-arctigenin exerts its anticancer effects is the inhibition of the mammalian target of rapamycin (mTOR) pathway, a central regulator of cell growth, proliferation, and survival. spandidos-publications.comnih.gov Inhibition of the mTOR pathway by arctigenin has been shown to induce autophagic cell death in various cancer cell lines. spandidos-publications.comnih.govjst.go.jp
In ER-positive human breast cancer cells (MCF-7), arctigenin treatment led to a cytotoxic effect characterized by an increase in lipidated LC3, a marker of autophagosome formation, indicating the induction of autophagy. spandidos-publications.comnih.gov This was a direct consequence of mTOR pathway inhibition, as evidenced by the suppressed activation of downstream effector molecules like the ribosomal protein S6 and its kinase. spandidos-publications.com Similarly, in prostate cancer cells (PC-3M), arctigenin was found to induce both apoptosis and autophagy by inhibiting the PI3K/Akt/mTOR signaling pathway. jst.go.jpjst.go.jp Western blot analyses in these studies showed an increase in autophagy-related proteins LC3B-II and Beclin-1, and a decrease in p62 following arctigenin treatment. jst.go.jp
The inhibition of the mTOR pathway by arctigenin is a key event that triggers a cascade leading to cell death, making it a promising strategy for cancer therapy. spandidos-publications.comresearchgate.net
Cyclin-Dependent Kinases (CDKs) Inhibition
(+)-Arctigenin has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest, a process tightly regulated by cyclin-dependent kinases (CDKs). nih.govmdpi.com In estrogen receptor (ER)-positive breast cancer cells, arctigenin was found to cause a G1 phase cell cycle arrest. nih.gov
The primary mechanism for this cell cycle arrest is the targeted degradation of Cyclin D1, a key regulator of the G1/S phase transition. nih.gov Arctigenin treatment was observed to decrease the levels of Cyclin D1 without affecting the levels of its partner kinases, CDK4 and CDK6. nih.govyoutube.com Further investigation revealed that arctigenin promotes the degradation of Cyclin D1 through a process mediated by the Akt/GSK3β pathway. nih.gov By prompting the degradation of Cyclin D1, arctigenin effectively halts the progression of the cell cycle, thereby inhibiting the proliferation of ER-positive breast cancer cells. nih.gov The dysregulation of CDKs and their associated cyclins is a hallmark of many cancers, making them attractive targets for therapeutic intervention. mdpi.comnih.govmdpi.com
Suppression of Gankyrin Expression
(+)-Arctigenin has been demonstrated to suppress the expression of Gankyrin, an oncoprotein that is overexpressed in several cancers, including hepatocellular carcinoma (HCC), and is associated with tumor progression and metastasis. nih.govfrontiersin.orgnih.gov
In a study using HepG2 and Hep3B human HCC cell lines, arctigenin treatment significantly reduced both the mRNA and protein levels of Gankyrin in HepG2 cells. nih.gov This suppressive effect was linked to the inhibition of cell migration, invasion, and colony formation in these cells. nih.gov Mechanistically, a luciferase assay indicated that arctigenin targets a specific region (-450 to -400) of the Gankyrin promoter. nih.gov Gankyrin is known to be involved in the degradation of tumor suppressor proteins like p53 and retinoblastoma protein (pRb). riken.jp By downregulating Gankyrin, arctigenin can impede these oncogenic processes. nih.gov The inhibitory effect of arctigenin on Gankyrin expression was also confirmed in an in vivo tumor-bearing mouse model, where it significantly inhibited the growth of HCC. nih.govfrontiersin.org
Modulation of Peroxisome Proliferator-Activated Receptors (PPARα) and CCAAT/Enhancer-Binding Protein Alpha (C/EBPα)
The suppressive effect of (+)-arctigenin on Gankyrin expression is intricately linked to its modulation of the transcription factors Peroxisome Proliferator-Activated Receptor alpha (PPARα) and CCAAT/Enhancer-Binding Protein Alpha (C/EBPα). nih.govfrontiersin.org Both C/EBPα and PPARα have been shown to have a negative regulatory effect on Gankyrin expression. nih.govfrontiersin.org
Research has shown that arctigenin directly enhances the binding of C/EBPα to a specific region (-432 to -422) within the Gankyrin promoter. nih.gov While arctigenin does not increase the protein expression of either C/EBPα or PPARα, it promotes the interaction between these two transcription factors. nih.gov A co-immunoprecipitation assay revealed that the binding between C/EBPα and PPARα is increased in the presence of arctigenin. nih.gov This enhanced interaction at the Gankyrin promoter leads to a more potent suppression of Gankyrin transcription. nih.govfrontiersin.orgresearchgate.net This novel mechanism highlights how arctigenin can inhibit liver cancer growth by orchestrating the interplay of specific transcription factors to downregulate a key oncoprotein. nih.govfrontiersin.org
| Molecular Target/Pathway | Mechanism of Action | Cellular/Biological Effect | Relevant Cancer Model(s) | Reference |
|---|---|---|---|---|
| STAT3 | Direct binding to SH2 domain, inhibiting DNA binding | Decreased proliferation, induction of apoptosis | Triple-Negative Breast Cancer | nih.govnih.gov |
| mTOR Pathway | Inhibition of PI3K/Akt/mTOR signaling | Induction of autophagic cell death | ER-positive Breast Cancer, Prostate Cancer | spandidos-publications.comnih.govjst.go.jpjst.go.jp |
| Cyclin-Dependent Kinases (CDKs) | Promotes Akt/GSK3β-mediated degradation of Cyclin D1 | G1 phase cell cycle arrest, inhibition of proliferation | ER-positive Breast Cancer | nih.gov |
| Gankyrin | Suppression of promoter activity | Inhibition of cell migration, invasion, and colony formation | Hepatocellular Carcinoma | nih.govfrontiersin.orgnih.gov |
| PPARα and C/EBPα | Enhances C/EBPα binding to Gankyrin promoter and C/EBPα-PPARα interaction | Negative regulation of Gankyrin expression | Hepatocellular Carcinoma | nih.govfrontiersin.org |
Neuroprotective Mechanisms
(+)-Arctigenin has demonstrated significant neuroprotective properties across a range of preclinical and in vitro models, suggesting its potential as a therapeutic agent for neurodegenerative diseases. Its mechanisms of action are multifaceted, targeting key pathological processes involved in diseases such as Alzheimer's, Parkinson's, and multiple sclerosis.
Amelioration of Memory Impairment in Alzheimer's Disease Models
Studies utilizing Alzheimer's disease (AD) model mice have shown that (+)-arctigenin can effectively alleviate memory deficits. nih.govnih.gov In APP/PS1 transgenic AD model mice, treatment with arctigenin resulted in a significant improvement in memory impairment. nih.govscispace.com This was demonstrated in behavioral tests such as the Morris water maze, where arctigenin-treated mice showed decreased escape latency, and in the Y-maze task, where they exhibited attenuated impairment of spontaneous alternation behaviors. nih.gov The compound's ability to protect against learning and memory deficits is linked to its capacity to reduce the expression of hyperphosphorylated tau protein in the hippocampus, a key pathological hallmark of AD. nih.govthieme-connect.com The underlying mechanism for this effect may involve the phosphatidylinositol-3-kinase/protein kinase B (PI3K/Akt)-dependent glycogen synthase kinase-3β (GSK-3β) signaling pathway. nih.govthieme-connect.com
Targeting β-Amyloid Production and Clearance
A crucial aspect of (+)-arctigenin's neuroprotective effect in the context of Alzheimer's disease is its dual action on β-amyloid (Aβ), the peptide central to the formation of senile plaques in the brain. nih.govscispace.comresearchgate.net Research indicates that (+)-arctigenin can both inhibit the production of Aβ and promote its clearance. nih.govjneurosci.orgjneurosci.org
The inhibition of Aβ production is achieved by suppressing the expression of the β-site amyloid precursor protein cleavage enzyme 1 (BACE1). nih.govscispace.com Mechanistically, (+)-arctigenin dephosphorylates PERK and eIF2α, which leads to the suppression of BACE1 translation. jneurosci.orgjneurosci.orgresearchgate.net
Simultaneously, (+)-arctigenin enhances the clearance of Aβ by promoting autophagy. nih.govjneurosci.org This is accomplished through the activation of the AMPK/Raptor signaling pathway and the inhibition of the AKT/mTOR signaling pathway. nih.govjneurosci.orgjneurosci.org In vitro studies using primary cortical astrocytes, primary neuronal cells, and BV2 microglial cells have confirmed that (+)-arctigenin increases Aβ clearance. researchgate.netjneurosci.org This dual mechanism leads to a significant reduction in Aβ levels, Aβ formation, and amyloid plaques in the brains of AD model mice. nih.govjneurosci.org
| Mechanism | Molecular Target/Pathway | Outcome | Model System |
|---|---|---|---|
| Inhibition of Aβ Production | Suppression of BACE1 expression via dephosphorylation of PERK and eIF2α | Decreased Aβ40 and Aβ42 content | APP/PS1 transgenic AD model mice; HEK293-APPswe cells; BV2 cells; Primary neuronal cells |
| Promotion of Aβ Clearance | Enhancement of autophagy via AKT/mTOR signaling inhibition and AMPK/Raptor pathway activation | Increased Aβ clearance | APP/PS1 transgenic AD model mice; Primary cortical astrocytes; Primary neuronal cells; BV2 cells |
Attenuation of Cell Apoptosis in Parkinson's Disease Models
Parkinson's disease (PD) is characterized by the progressive loss of dopaminergic neurons in the substantia nigra, a process in which apoptosis, or programmed cell death, plays a significant role. exonpublications.comfrontiersin.org (+)-Arctigenin has been shown to exert neuroprotective effects in models of Parkinson's disease by mitigating this apoptotic process. thieme-connect.com In cellular models, (+)-arctigenin treatment leads to a dose-dependent increase in the expression of the anti-apoptotic protein Bcl-2 and a decrease in the pro-apoptotic protein Bax. jst.go.jp
Furthermore, (+)-arctigenin influences the caspase cascade, which is central to the execution of apoptosis. exonpublications.com Treatment with the compound increases the expression of cleaved caspase-3, a key executioner caspase, suggesting a modulation of the apoptotic pathway. jst.go.jp By inhibiting astrocyte activation, (+)-arctigenin can reduce neuroinflammation, thereby alleviating behavioral changes and reducing damage to dopaminergic neurons in Parkinson's disease models. researchgate.net This anti-apoptotic and anti-inflammatory activity contributes to the preservation of dopaminergic neurons, highlighting a potential therapeutic mechanism for PD.
Modulation of Mitochondrial Membrane Potential
Mitochondrial dysfunction is a key factor in the pathogenesis of several neurodegenerative diseases, often leading to increased oxidative stress and initiation of the intrinsic apoptotic pathway. frontiersin.orgresearchgate.net (+)-Arctigenin has been identified as an inhibitor of mitochondrial respiratory complex I. nih.govnih.gov This interaction can lead to a decrease in the mitochondrial membrane potential. researchgate.netresearchgate.net
In some cell models, treatment with (+)-arctigenin resulted in mitochondrial membrane depolarization, an increase in reactive oxygen species (ROS) levels, and a decrease in cellular ATP content. researchgate.netnih.gov While a decrease in mitochondrial membrane potential is often associated with cellular stress, in the context of certain pathologies, this modulation can trigger protective pathways. For instance, the changes induced by (+)-arctigenin are linked to the induction of necroptosis, a form of programmed necrosis, in cancer cells. nih.gov In neurodegenerative contexts, the ability of compounds to modulate mitochondrial function is critical. For example, other phytochemicals have been shown to prevent LPS-induced mitochondrial membrane depolarization in endothelial cells, thereby protecting against inflammation-induced apoptosis. mdpi.com The precise consequences of (+)-arctigenin's effect on mitochondrial membrane potential in neuronal cells require further elucidation to fully understand its role in neuroprotection.
Investigation in Multiple Sclerosis Models
Multiple sclerosis (MS) is a chronic autoimmune disease of the central nervous system (CNS) characterized by inflammation, demyelination, and neurodegeneration. nih.govnih.gov The most commonly used animal model to study this disease is experimental autoimmune encephalomyelitis (EAE). nih.govnih.govresearchgate.net In EAE mouse models, (+)-arctigenin has been shown to exert neuroprotective and anti-inflammatory effects. nih.gov
Administration of (+)-arctigenin to EAE mice resulted in a reduction of inflammation and demyelination in the spinal cord. researchgate.net It relieves the clinical symptoms of the disease, suppressing neuronal hyperactivity and abnormal calcium influx, which may be achieved by limiting excessive glutamate synaptic transmission during the preclinical stage of EAE. nih.gov Furthermore, (+)-arctigenin was found to reverse the compromised activity of individual neurons and network spike patterns at the remission stage. nih.gov These findings suggest that (+)-arctigenin could be a potential therapeutic agent for MS-related neuropsychological disorders by protecting against the inflammatory attack on the CNS. nih.gov
| Observed Effect | Proposed Mechanism | Significance |
|---|---|---|
| Reduced inflammation and demyelination in the spinal cord | Attenuating initial immune attack in the CNS | Alleviation of physical symptoms of EAE |
| Suppression of neuronal hyperactivity and abnormal calcium influx | Limiting inordinate glutamate synaptic transmission | Protection of neuronal function at preclinical stage |
| Reversal of insulted neuronal activity and network patterns | Not fully elucidated | Potential for recovery of neurological function at remission stage |
Antiviral Mechanisms
In addition to its neuroprotective effects, (+)-arctigenin possesses antiviral properties against a variety of viruses. researchgate.netgavinpublishers.com Its mechanisms of action often involve targeting specific stages of the viral life cycle, such as entry into the host cell and subsequent replication. researchgate.netnih.gov
One notable example is its activity against Chikungunya virus (CHIKV), an arthropod-borne virus. nih.gov In vitro studies have demonstrated that (+)-arctigenin significantly reduces CHIKV RNA copy number and the quantity of infectious virus particles. nih.gov Time- and temperature-dependent assays revealed that the compound affects viral entry. nih.gov Furthermore, an entry bypass assay indicated that (+)-arctigenin also inhibits the initial steps of viral replication. In silico docking studies support these findings, showing a high binding affinity of the compound with the E1 envelope protein and the nsp3 macrodomain of CHIKV, both of which are crucial for the viral life cycle. nih.gov Studies on other viruses, such as Newcastle Disease virus, also suggest that the antiviral mechanisms of phytochemicals like (+)-arctigenin can include the inhibition of viral entry or reproduction. researchgate.net
Inhibition of Viral Replication (e.g., HIV-1, Influenza A virus)
(+)-Arctigenin has demonstrated notable antiviral properties, particularly against the Influenza A virus. In vitro studies have shown its potent activity against the A/NWS/33 (H1N1) strain of the virus nih.gov. The compound's inhibitory effects appear to target the early stages of the viral life cycle, thereby hindering the establishment of infection. While research has indicated that various compounds can interfere with HIV-1 replication, often through mechanisms involving the host's immune response, the direct inhibitory action of (+)-Arctigenin on HIV-1 replication requires more specific investigation nih.govsemanticscholar.orgresearchgate.net.
The antiviral activity of (+)-Arctigenin against Influenza A is significant as it presents a potential avenue for the development of new therapeutic strategies. The emergence of drug-resistant viral strains necessitates the exploration of novel antiviral agents with different mechanisms of action.
| Virus | Strain | Key Finding |
| Influenza A | A/NWS/33 (H1N1) | Potent in vitro antiviral activity nih.gov. |
| HIV-1 | Not Specified | Further research needed to determine direct inhibitory effects. |
Interference with Early Replication Cycles
The primary mechanism by which (+)-Arctigenin exerts its anti-influenza A virus activity is through interference with the early events of viral replication nih.gov. Time-of-addition experiments have suggested that the compound is most effective when introduced after the virus has penetrated the host cell, indicating that it does not primarily act by blocking viral entry. Instead, it is thought to disrupt processes that occur subsequent to penetration, which are crucial for the successful establishment of viral replication within the host cell.
| Mechanistic Action | Viral Target | Outcome |
| Interference with early replication events | Post-penetration processes | Inhibition of viral replication establishment nih.gov. |
| Suppression of progeny virus release | Viral egress | Reduced viral spread nih.gov. |
Antibacterial and Anti-Virulence Mechanisms
Pseudomonas aeruginosa, an opportunistic pathogen, utilizes a sophisticated cell-to-cell communication system known as quorum sensing (QS) to coordinate the expression of virulence factors and biofilm formation mdpi.comnih.govmdpi.compsu.edu. This intricate network involves multiple signaling systems, including the las, rhl, and pqs systems, which are regulated by transcriptional activators such as LasR, RhlR, and PqsR mdpi.comnih.govpsu.edu. Another receptor, QscR, also plays a modulatory role in this hierarchy nih.govnih.gov.
(+)-Arctigenin has been identified as a potential inhibitor of these QS receptors. By binding to these receptors, it can competitively inhibit the binding of their natural signaling molecules, the N-acyl-homoserine lactones (AHLs) frontiersin.org. This disruption of QS signaling prevents the coordinated expression of a wide array of virulence factors, including proteases, toxins, and biofilm-promoting factors, thereby attenuating the pathogenicity of P. aeruginosa. The ability to interfere with this central regulatory system makes (+)-Arctigenin a promising candidate for anti-virulence therapy, which aims to disarm pathogens rather than kill them, potentially reducing the selective pressure for antibiotic resistance.
| Quorum Sensing Receptor | Signaling System | Role in Virulence | Potential Inhibition by (+)-Arctigenin |
| LasR | las | Controls expression of numerous virulence factors mdpi.compsu.edu. | Competitive inhibition of AHL binding frontiersin.org. |
| QscR | Modulator | Regulates the timing of QS-controlled gene expression nih.gov. | Potential to disrupt QS signaling cascade. |
| PqsR | pqs | Regulates production of quinolone signals and virulence factors mdpi.com. | Potential to interfere with virulence gene expression. |
Cardiovascular and Anti-Arrhythmic Mechanisms
(+)-Arctigenin exhibits significant anti-arrhythmic properties through its modulation of multiple cardiac ion channels nih.gov. In vitro studies on rat cardiomyocytes have revealed that (+)-Arctigenin can inhibit the late sodium current (I(Na)) and the L-type calcium current (I(Ca, L)) nih.govkarger.com. The inhibition of these inward currents is crucial for preventing the cellular conditions that can lead to arrhythmias. Specifically, it was observed that (+)-Arctigenin accelerated the activation process and delayed the inactivation process of these channels when they were pathologically potentiated by aconitine nih.govkarger.com.
Conversely, (+)-Arctigenin was found to enhance the transient outward potassium current (I(to)) nih.gov. It achieved this by facilitating the activation process and delaying the inactivation of the I(to) channels, which helps to restore the normal repolarization phase of the cardiac action potential nih.gov. This multi-target action on different ion channels highlights the compound's potential as an effective anti-arrhythmic agent.
| Ion Channel | Effect of (+)-Arctigenin | Mechanistic Detail |
| Sodium Current (I(Na)) | Inhibition nih.govresearchgate.net. | Attenuates aconitine-induced increase by accelerating activation and delaying inactivation nih.gov. |
| L-type Calcium Current (I(Ca, L)) | Inhibition nih.govkarger.com. | Attenuates aconitine-induced increase by accelerating activation and delaying inactivation nih.govkarger.com. |
| Transient Outward Potassium Current (I(to)) | Enhancement nih.gov. | Facilitates activation and delays inactivation, recovering aconitine-induced decrease nih.gov. |
The modulation of cardiac ion channels by (+)-Arctigenin directly translates into significant electrophysiological changes at the cellular level nih.gov. A key effect observed in rat cardiomyocytes is the shortening of the action potential duration (APD) nih.govresearchgate.net. Specifically, both the 50% and 90% repolarization times (APD50 and APD90) were reduced in the presence of (+)-Arctigenin nih.gov.
Furthermore, in a model of aconitine-induced arrhythmia where the APD is pathologically prolonged, (+)-Arctigenin was able to inhibit this prolongation nih.gov. By shortening the action potential, (+)-Arctigenin helps to prevent the development of early afterdepolarizations, which are a known trigger for cardiac arrhythmias mdpi.com. These electrophysiological modulations, stemming from its multi-ion channel blocking effects, form the basis of its anti-arrhythmic potential.
| Electrophysiological Parameter | Effect of (+)-Arctigenin | Significance |
| Action Potential Duration (APD) | Shortening of APD50 and APD90 nih.gov. | Reduces the window for arrhythmogenic events. |
| Aconitine-induced APD Prolongation | Inhibition nih.gov. | Counteracts pathological changes that lead to arrhythmias. |
Nephroprotective Mechanisms
(+)-Arctigenin demonstrates significant nephroprotective effects through various molecular mechanisms. These primarily involve the activation of key cellular enzymes and the mitigation of cellular stress induced by high glucose levels, a hallmark of diabetic nephropathy.
Activation of Protein Phosphatase 2A (PP2A)
Preclinical studies have identified Protein Phosphatase 2A (PP2A), a crucial serine/threonine phosphatase, as a direct molecular target of (+)-arctigenin in renal cells. nih.govfrontiersin.orgjsmcentral.orgresearchgate.net Research in mouse models of diabetic kidney disease has shown that the administration of arctigenin can attenuate proteinuria and podocyte injury. nih.govfrontiersin.orgjsmcentral.orgresearchgate.net This protective effect is linked to the enhanced activity of PP2A. nih.govfrontiersin.orgjsmcentral.orgresearchgate.net
The activation of PP2A by arctigenin leads to a reduction in the inflammatory response mediated by p65 NF-κB in cultured podocytes. nih.govfrontiersin.org Furthermore, this activation has been shown to mitigate high glucose-induced migration of podocytes through an interaction with Drebrin-1. nih.govfrontiersin.org The importance of this mechanism is underscored by findings that podocyte-specific deletion of Pp2a in mice worsens diabetic kidney disease and nullifies the protective effects of arctigenin. nih.govfrontiersin.org These results establish PP2A as a key mediator of arctigenin's renoprotective actions. nih.govfrontiersin.org
| Model System | Key Findings | Reference |
| Mouse models of diabetes | Attenuated proteinuria and podocyte injury. | nih.govfrontiersin.org |
| Cultured podocytes | Reduced p65 NF-κB-mediated inflammatory response and high glucose-induced migration. | nih.govfrontiersin.org |
| Podocyte-specific Pp2a knockout mice | Exacerbated diabetic kidney disease injury and abrogation of arctigenin-mediated renoprotection. | nih.govfrontiersin.org |
Attenuation of High Glucose-Induced Cellular Stress
In the context of diabetic nephropathy, high glucose levels induce significant cellular stress, particularly endoplasmic reticulum (ER) stress, which contributes to renal injury. (+)-Arctigenin has been shown to exert cytoprotective effects by inhibiting this high glucose-induced ER stress. frontiersin.orgresearchgate.net
In vitro studies using human kidney 2 (HK2) cells have demonstrated that high glucose conditions activate the ER stress signal transduction pathway, leading to apoptosis. frontiersin.orgresearchgate.net Treatment with arctigenin effectively blocks this pathway and inhibits apoptosis. frontiersin.orgresearchgate.net In diabetic db/db mice, a model for type 2 diabetes, arctigenin administration significantly reduces the expression of ER stress-related markers and caspase 12 in the kidneys. frontiersin.org This is accompanied by a reduction in blood glucose, urine albumin excretion, and the urine albumin to creatinine ratio, along with an attenuation of renal pathological injury. frontiersin.org These findings indicate that arctigenin's ability to mitigate high glucose-induced cellular stress is a key component of its nephroprotective mechanism. frontiersin.orgresearchgate.net
| Model System | Key Findings | Reference |
| Human Kidney 2 (HK2) cells | Blocked high glucose-activated ER stress signal transduction and inhibited apoptosis. | frontiersin.orgresearchgate.net |
| Diabetic db/db mice | Decreased expression of ER stress-related markers and caspase 12 in the kidneys. | frontiersin.org |
| Diabetic db/db mice | Reduced blood glucose, urine albumin excretion, and attenuated renal pathological injury. | frontiersin.org |
Endocrine System Modulation
(+)-Arctigenin also interacts with components of the endocrine system, specifically demonstrating antagonistic activity towards a key hormone receptor.
Antagonism of Human Thyroid Hormone Receptor β (hTRβ)
Molecular modeling and experimental studies have identified (+)-arctigenin as an antagonist of the human thyroid hormone receptor β (hTRβ). nih.govnih.gov Lignans (B1203133), including arctigenin, have shown a high docking affinity for the ligand-binding pocket of hTRβ. nih.govnih.gov
Follow-up in vitro cell-based reporter assays confirmed this antagonistic activity. nih.gov The modeled complexes reveal plausible interactions between arctigenin and important amino acid residues within the receptor's binding pocket. nih.govnih.gov This antagonism of hTRβ may be related to some of the previously observed metabolic effects of arctigenin, although this direct link requires further investigation. nih.gov
| Assay Type | Key Findings | Reference |
| Molecular Docking Simulations | High structural compatibility and docking affinity of lignans for the hTRβ ligand-binding pocket. | nih.govnih.gov |
| Cell-based hTRβ Reporter Assay | Demonstrated antagonist activity of (-)-arctigenin. | nih.gov |
Other Enzymatic and Receptor-Mediated Activities
Beyond its effects on PP2A and hTRβ, (+)-arctigenin interacts with other key enzymes involved in cellular signaling pathways.
Glycogen Synthase Kinase-3 Beta (GSK-3β) Interaction
(+)-Arctigenin has been found to interact with Glycogen Synthase Kinase-3 Beta (GSK-3β), a serine/threonine kinase involved in a wide range of cellular processes. Bioinformatics studies using molecular docking have suggested that arctigenin has the potential to act as a ligand for GSK-3β. nih.gov
Further research has demonstrated that arctigenin can suppress the GSK-3β-dependent Wnt/β-catenin signaling pathway. nih.govnih.gov This has been observed in the context of hepatocellular carcinoma, where arctigenin inhibits epithelial-mesenchymal transition by suppressing this pathway. nih.gov In Alzheimer's disease models, arctigenin has been shown to attenuate learning and memory deficits by reducing tau hyperphosphorylation through a mechanism that involves increasing the phosphorylation of GSK-3β, which is part of the PI3K/Akt signaling pathway.
| Research Area | Key Findings | Reference |
| Molecular Docking | Arctigenin has the potential to act as a ligand for GSK-3β. | nih.gov |
| Hepatocellular Carcinoma | Suppresses the GSK-3β-dependent Wnt/β-catenin signaling pathway. | nih.govnih.gov |
| Alzheimer's Disease Model | Increases the phosphorylation of GSK-3β, reducing tau hyperphosphorylation. |
Acetylcholinesterase (AChE) Inhibition
(+)-Arctigenin has been identified as a potent inhibitor of acetylcholinesterase (AChE), the primary enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine. nih.gov Inhibition of AChE leads to an increase in the concentration and duration of acetylcholine in the synaptic cleft, which is a therapeutic strategy for conditions characterized by cholinergic deficits, such as Alzheimer's disease. nih.govmdpi.com
In preclinical studies, (+)-arctigenin demonstrated a more potent inhibition of AChE activity compared to its glycoside precursor, arctiin. nih.gov This inhibitory action is believed to be a key mechanism behind its observed cognitive-enhancing effects. In mouse models where memory deficits were induced by scopolamine, administration of (+)-arctigenin significantly reversed these impairments in passive avoidance, Y-maze, and Morris water maze tests. nih.gov These findings suggest that by inhibiting AChE, (+)-arctigenin may help ameliorate memory deficits. nih.gov
The inhibition of AChE by various compounds can be reversible, irreversible, or pseudo-irreversible. nih.govmdpi.com While the precise molecular interaction between (+)-arctigenin and the active site of AChE is a subject of ongoing research, its activity highlights its potential as a modulator of the cholinergic system.
Table 1: Research Findings on (+)-Arctigenin and AChE Inhibition
| Model/Assay | Key Findings | Reference |
|---|---|---|
| In vitro AChE activity assay | (+)-Arctigenin demonstrated potent inhibition of acetylcholinesterase activity. | nih.gov |
| Scopolamine-induced memory deficit mouse model | (+)-Arctigenin significantly reversed memory deficits in passive avoidance, Y-maze, and Morris water maze tests. | nih.gov |
AMP-Activated Protein Kinase (AMPK) Pathway Activation
(+)-Arctigenin has been shown to exert significant biological effects through the activation of the AMP-activated protein kinase (AMPK) pathway. AMPK is a crucial cellular energy sensor that plays a central role in regulating metabolism and maintaining energy homeostasis.
Research indicates that (+)-arctigenin activates AMPK through various mechanisms. One proposed mechanism is the inhibition of complex I-mediated mitochondrial respiration, which leads to a reduction in intracellular ATP levels and a subsequent activation of AMPK. chinaphar.com The activation of this pathway is instrumental in mediating the diverse pharmacological activities of (+)-arctigenin observed in different preclinical models.
Endoplasmic Reticulum (ER) Stress Alleviation: In in vitro models, (+)-arctigenin protects cells against ER stress by activating AMPK. This activation helps to attenuate protein synthesis and reduce the load on the ER. chinaphar.com
Anti-Adipogenesis: Studies using 3T3-L1 pre-adipocytes and high-fat diet-induced obese mice have shown that (+)-arctigenin inhibits adipogenesis (fat cell formation). nih.gov It induces AMPK activation, which in turn down-regulates key adipogenesis-related factors such as peroxisome proliferator-activated receptor-gamma (PPARγ) and CCAAT/enhancer-binding protein alpha (C/EBPα), leading to reduced weight gain and triglyceride levels. nih.gov
Myocardial Protection: In models of myocardial ischemia-reperfusion injury, (+)-arctigenin provides protective effects by activating the AMPK pathway, which helps to reduce oxidative stress and inflammation. nih.govnih.gov
Antioxidant Capacity: (+)-Arctigenin can improve the antioxidant capacity of skeletal muscle by activating AMPK and its downstream pathways, including AMPK/PGC1α/PPARα and AMPK/p53/Nrf2. researchgate.net
Table 2: Research Findings on (+)-Arctigenin and AMPK Pathway Activation
| Model/System | Effect of (+)-Arctigenin | Downstream Consequences | Reference |
|---|---|---|---|
| In vitro ER Stress Model | Activates AMPK via inhibition of mitochondrial complex I. | Alleviates ER stress and inhibits cell death. | chinaphar.com |
| High-Fat Diet-Induced Obese Mice | Induces AMPK activation. | Reduces weight gain, fat pad weight, and triglycerides; inhibits adipogenesis. | nih.gov |
| Myocardial Ischemia-Reperfusion Injury Model | Activates the AMPK/SIRT1 pathway. | Ameliorates cardiomyocyte apoptosis, inflammation, and oxidative stress. | nih.govnih.gov |
| Sedentary Rats | Activates AMPK/PGC1α/PPARα and AMPK/p53/Nrf2 pathways in skeletal muscle. | Improves antioxidant capacity and enhances swimming endurance. | researchgate.net |
Sirtuin 1 (SIRT1) Pathway Activation
The biological activities of (+)-arctigenin are also mediated through the activation of Sirtuin 1 (SIRT1), a protein deacetylase that is a key regulator of cellular processes, including stress resistance, metabolism, and aging. The activation of SIRT1 by (+)-arctigenin is closely linked to the activation of the AMPK pathway, forming an integrated signaling cascade. nih.govnih.gov
In preclinical models of acute myocardial ischemia-reperfusion injury, (+)-arctigenin was found to activate the AMPK/SIRT1 pathway. nih.gov This activation was crucial for the observed cardioprotective effects, which included improved heart function, decreased infarct size, and reduced levels of oxidative stress, inflammation, and apoptosis in heart tissues. nih.govnih.gov
Further mechanistic studies revealed that the protective effects of (+)-arctigenin were significantly diminished when either AMPK or SIRT1 was inhibited. nih.govnih.gov This indicates that (+)-arctigenin exerts its therapeutic potential, at least in this context, through the sequential activation of both AMPK and SIRT1. The activated AMPK/SIRT1 pathway subsequently represses the NF-κB pathway, a key regulator of inflammation, further contributing to the compound's anti-inflammatory and anti-apoptotic effects. nih.gov
Table 3: Research Findings on (+)-Arctigenin and SIRT1 Pathway Activation
| Model/System | Effect of (+)-Arctigenin | Downstream Consequences | Reference |
|---|---|---|---|
| Acute Myocardial Ischemia-Reperfusion Rat Model | Enhances the AMPK/SIRT1 pathway. | Improves heart function, decreases infarct size, and reduces oxidative stress, inflammation, and apoptosis. | nih.govnih.gov |
| Oxygen-Glucose Deprivation (OGD)-Treated Cardiomyocytes | Activates the AMPK/SIRT1 pathway. | Ameliorates OGD-mediated apoptosis, inflammation, and oxidative stress. | nih.govnih.gov |
Molecular Interactions and Computational Modeling Studies of + Arctigenin
Ligand-Protein Binding Affinity Prediction via Molecular Docking
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, as well as the strength of the interaction, often expressed as a binding energy or docking score. nih.gov This method is widely employed to screen large libraries of compounds and to understand the structural basis of ligand-receptor interactions. nih.gov
Studies have utilized molecular docking to investigate the binding affinity of arctigenin (B1665602) with various protein targets. For instance, in a study involving cyclin-dependent kinases (CDKs), which are crucial in cancer, arctigenin was docked against CDK1, CDK2, CDK4, CDK5, CDK7, and CDK9. The results indicated that arctigenin interacts most effectively with CDK9, exhibiting a binding affinity of -8.5 kcal/mol. researchgate.netfigshare.com This suggests a strong and favorable interaction between arctigenin and the binding site of CDK9.
Another investigation focused on the interaction between arctigenin and the human thyroid hormone receptor β (hTRβ). acs.orgnih.gov Molecular docking simulations revealed that lignans (B1203133), including arctigenin, have a high structural compatibility and docking affinity for the ligand-binding pocket of this receptor. acs.orgnih.gov Similarly, in a study on breast cancer cells, the binding energy of arctigenin with the CTNNB1 protein was found to be -5.84 kcal/mol. jppres.com
The binding affinities of arctigenin with various protein targets, as determined by molecular docking studies, are summarized in the table below.
Table 1: Molecular Docking Scores of Arctigenin with Various Protein Targets
| Protein Target | Binding Affinity (kcal/mol) | Reference |
|---|---|---|
| Cyclin-Dependent Kinase 9 (CDK9) | -8.5 | researchgate.netfigshare.com |
| CTNNB1 | -5.84 | jppres.com |
| Glycogen Synthase Kinase-3beta (GSK-3beta) | Not specified, but potential ligand | researchgate.net |
Identification of Key Amino Acid Residues in Receptor Interactions
Understanding the specific amino acid residues involved in the interaction between a ligand and its receptor is crucial for elucidating the mechanism of action and for designing more potent and selective molecules.
In the case of arctigenin's interaction with the human thyroid hormone receptor β (hTRβ), molecular modeling predicted interactions with a number of amino acid residues. acs.orgnih.gov These include Phe 455, Phe 269, Phe 272, Ala 234, Ala 279, Ala 317, Arg 282, Arg 316, Asn 233, Asn 331, Ile 276, Ile 312, Thr 273, Thr 329, Val 283, Gly 332, Gly 344, Gly 345, Leu 330, Leu 341, Leu 346, Met 310, Met 313, Met 442, Ser 314, and His 435. acs.orgnih.gov Of these, Arg 282, His 435, Ala 279, and Met 313 were highlighted as particularly important. acs.org Hydrogen bonding was predicted between the hydroxyl group of arctigenin's 4-hydroxy-3-methoxyphenyl moiety and the backbone carbonyl group of Gly 344 in hTRβ. nih.gov Additionally, the guanidinium (B1211019) side-chain of Arg 282 was predicted to form a hydrogen bond with arctigenin's 3,4-dimethoxyphenyl moiety. nih.gov
For the interaction with the CTNNB1 protein, arctigenin was found to form hydrogen bonds and van der Waals interactions. jppres.com Although the specific interacting residues were not detailed for arctigenin itself, the study noted that the interactions were similar to those of the native ligand, which interacts with Ser246, Thr205, Met202, Lys242, Gly245, Pro247, Val251, and Asp207. jppres.com
A study on the mammalian target of rapamycin (B549165) (mTOR) also visualized the molecular interaction of arctigenin within the protein's binding pocket, highlighting the importance of specific amino acid residues in the complex. researchgate.net
Table 2: Key Amino Acid Residues in (+)-Arctigenin-Receptor Interactions
| Protein Target | Interacting Amino Acid Residues | Reference |
|---|---|---|
| Human Thyroid Hormone Receptor β (hTRβ) | Phe (455, 269, 272), Ala (234, 279, 317), Arg (282, 316), Asn (233, 331), Ile (276, 312), Thr (273, 329), Val (283), Gly (332, 344, 345), Leu (330, 341, 346), Met (310, 313, 442), Ser (314), His (435) | acs.orgnih.gov |
| CTNNB1 | Interactions similar to native ligand (Ser246, Thr205, Met202, Lys242, Gly245, Pro247, Val251, Asp207) | jppres.com |
Molecular Dynamics Simulations for Binding Stability and Conformational Changes
Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. nih.govfrontiersin.org In the context of drug discovery, MD simulations can provide insights into the stability of a ligand-protein complex, revealing how the ligand and protein structures change and adapt to each other upon binding. nih.govfrontiersin.orgfrontiersin.org
While specific, detailed MD simulation studies focusing solely on (+)-arctigenin were not found in the provided search results, the importance of this technique is highlighted in several studies. For example, after identifying potential inhibitors through molecular docking, MD simulations are often performed to validate the binding stability of the ligand-receptor complexes. frontiersin.org These simulations can help to refine the understanding of the interactions and confirm the stability of the predicted binding poses. nih.gov The root mean square deviation (RMSD) and root mean square fluctuation (RMSF) are key metrics analyzed in MD simulations to assess the stability and flexibility of the complex. frontiersin.org
The need for MD simulations to understand the energetic contributions of key amino acid residues, such as Gly 344 and Arg 282 in the interaction between lignans and the human thyroid hormone receptor β, has been suggested. acs.org Such studies would provide a more dynamic and accurate picture of the binding event than static docking models alone.
Computational Analysis of Pharmacokinetic Parameters (e.g., Hydrophobicity, Plasma Protein Binding)
Computational tools are frequently used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates, which are crucial for their efficacy and safety. researchgate.net These in silico predictions help in the early stages of drug development to identify compounds with favorable pharmacokinetic profiles. frontiersin.org
A computational pharmacokinetic analysis of arctigenin and its derivatives was performed to evaluate their drug-like properties. researchgate.net This study predicted parameters such as hydrophobicity and plasma protein binding. researchgate.netfigshare.com The results indicated that certain derivatives of arctigenin showed increased hydrophobicity and plasma protein binding. researchgate.netfigshare.com Another study also utilized computational methods to predict drug-likeness parameters of arctigenin. jppres.com
In silico tools like PreADMET and admetSAR are often used for these predictions. researchgate.net The analysis of parameters like buffer solubility and plasma protein binding provides valuable information on the potential bioavailability and distribution of the compound in the body. researchgate.net For instance, one study highlighted the need for liposomal formulations for compounds like arctigenin to improve their bioavailability, a need that could be predicted by analyzing molecular parameters such as the water-octanol partition coefficient (logP) and polar surface area (PSA). mdpi.com
Table 3: Computationally Predicted Pharmacokinetic Properties of Arctigenin
| Pharmacokinetic Parameter | Prediction/Observation | Reference |
|---|---|---|
| Hydrophobicity | Can be predicted computationally; derivatives show increased hydrophobicity. | researchgate.netfigshare.com |
| Plasma Protein Binding | Can be predicted computationally; derivatives show increased plasma protein binding. | researchgate.netfigshare.com |
| Drug-Likeness | Adheres to Lipinski's Rule of Five. | researchgate.net |
| Bioavailability | May require formulation strategies like liposomes to enhance. | mdpi.com |
Emerging Research Areas and Future Research Directions for + Arctigenin
Unexplored Mechanistic Pathways and Signal Transduction Networks
While the anti-inflammatory and other pharmacological effects of (+)-arctigenin are known to be mediated through established pathways like NF-κB, MAPK, and PI3K/Akt, current research is delving into less-understood molecular interactions. researchgate.netgavinpublishers.com Scientists are actively seeking to identify novel molecular targets and signaling cascades that contribute to its diverse bioactivities. researchgate.netgavinpublishers.com
Recent studies have identified new targets and mechanisms. For instance, arctigenin (B1665602) has been found to be a selective inhibitor of phosphodiesterase-4 (PDE4), which plays a role in its anti-inflammatory effects. rcsb.org It has also been shown to target the cancerous inhibitor of protein phosphatase 2A (CIP2A), leading to the reactivation of the tumor suppressor PP2A. spandidos-publications.comnih.gov Additionally, research has identified TMEM16A as a novel target for arctigenin in lung adenocarcinoma. nih.gov Another study using chemoproteomics revealed that arctigenin can block phagophore closure by targeting the ESCRT-I subunit VPS28. nih.gov These findings highlight the expanding knowledge of arctigenin's molecular interactions.
Table 1: Known and Recently Identified Molecular Targets of (+)-Arctigenin
| Target/Pathway | Associated Effect | Reference |
| NF-κB | Anti-inflammatory | researchgate.netgavinpublishers.com |
| MAPK | Anti-inflammatory | researchgate.netgavinpublishers.com |
| PI3K/Akt | Anti-inflammatory | researchgate.nettandfonline.com |
| PDE4 | Anti-inflammatory | rcsb.org |
| CIP2A/PP2A | Anti-tumor | spandidos-publications.comnih.gov |
| TMEM16A | Anti-tumor (Lung Adenocarcinoma) | nih.gov |
| VPS28 | Phagophore-closure blocker | nih.gov |
| STAT3 | Anti-tumor, Anti-inflammatory | gavinpublishers.comspandidos-publications.com |
| NLRP3 Inflammasome | Anti-inflammatory | nih.gov |
| Fatty Acid Oxidation | Anti-inflammatory | nih.gov |
Advanced In Vitro and Complex Biological System Modeling
To better understand how (+)-arctigenin functions within a biological context, researchers are moving beyond traditional 2D cell cultures. The use of three-dimensional (3D) cell culture systems, such as spheroids and organoids, is becoming more prevalent. facellitate.commdpi.comscienceopen.com These models more accurately mimic the in vivo environment, allowing for more relevant studies of cellular interactions and drug responses. facellitate.commdpi.com For example, 3D spheroid cultures have been used to investigate the effects of arctigenin on cancer cells. researchgate.netresearchgate.net
Organoid models, which are self-organizing 3D structures derived from stem cells, offer an even more complex and physiologically relevant platform. mdpi.comscienceopen.com Liver organoids, for instance, have been used to model metabolic diseases and could be a valuable tool for studying arctigenin's effects on liver-related conditions. mdpi.com These advanced models are crucial for bridging the gap between in vitro experiments and in vivo outcomes.
Strategies for Enhancing Bioavailability and Stability in Research Models
A significant challenge in the study and potential application of (+)-arctigenin is its low bioavailability and stability. nih.govjst.go.jp To address this, researchers are exploring various strategies to enhance these properties. One promising approach is the development of novel drug delivery systems, such as nanoparticles, nanosuspensions, and micelles. researchgate.netnih.govfrontiersin.org These nanoformulations can improve water solubility, protect the compound from degradation, and facilitate targeted delivery. nih.govfrontiersin.orgtechscience.com
Another strategy involves the synthesis of prodrugs, such as amino acid ester derivatives of arctigenin. jst.go.jp These derivatives can have improved water solubility and may be converted to the active form, arctigenin, within the body. jst.go.jp Such modifications are critical for obtaining more reliable and reproducible results in research models and for any future therapeutic development. nih.govjst.go.jp
Development of Novel Analogue Libraries for Targeted Bioactivity Enhancement
To improve upon the natural bioactivity of (+)-arctigenin, scientists are designing and synthesizing novel analogues. core.ac.ukacs.orgnih.govnih.gov By systematically modifying the chemical structure of arctigenin, researchers can investigate structure-activity relationships (SAR) to identify which parts of the molecule are crucial for its effects. core.ac.ukacs.orgnih.govmdpi.com
These studies have led to the creation of derivatives with enhanced potency for specific targets. For example, some ester and ether derivatives of arctigenin have been shown to be more potent activators of AMPK than the parent compound. core.ac.uknih.gov SAR studies have also guided the synthesis of analogues with improved anti-HIV and anti-cancer activities. acs.orgacs.org The development of these analogue libraries provides a valuable resource for identifying lead compounds with optimized therapeutic properties. core.ac.ukacs.orgnih.govmdpi.com
Table 2: Examples of (+)-Arctigenin Analogues and Their Enhanced Bioactivities
| Analogue Type | Modification | Enhanced Bioactivity | Reference |
| Ester Derivatives | Addition of alkyl ester groups | Increased AMPK activation | core.ac.uknih.gov |
| Ether Derivatives | Addition of phenethyl ether groups | Increased AMPK activation | core.ac.uknih.gov |
| C-2 Benzyl (B1604629) Moiety Analogue | Replacement of p-OH with Cl | Increased glucose uptake | acs.orgnih.gov |
| 3-O-demethylated Congener | Catechol substructure | Inhibition of HIV-1 integrase | acs.org |
| C-9' Derivatives | Various substitutions | Anti-proliferative activity | mdpi.com |
| Amino Acid Ester Derivatives | Addition of amino acid groups | Improved water solubility and anti-tumor activity | jst.go.jp |
| TZOA | Optimized based on SAR | Antiviral activity | nih.gov |
Integration of Multi-Omics Data for Comprehensive Understanding of Biological Effects
To gain a comprehensive understanding of the biological effects of (+)-arctigenin, researchers are increasingly turning to multi-omics approaches. This involves the integration of data from genomics, transcriptomics, proteomics, and metabolomics. nih.govdntb.gov.uanih.govnih.govnih.gov
Transcriptomic profiling has been used to identify genes that are differentially expressed in response to arctigenin treatment. dntb.gov.uanih.gov Proteomic analyses have revealed changes in protein expression and have been instrumental in identifying direct molecular targets of arctigenin. rcsb.orgnih.govnih.govrsc.org Metabolomic studies have shed light on how arctigenin can regulate metabolic pathways. nih.govnih.govsemanticscholar.org By integrating these different layers of biological information, researchers can construct a more complete picture of how (+)-arctigenin exerts its effects, from the molecular level to the whole organism. nih.govnih.govsemanticscholar.org
Q & A
Q. What are the primary mechanisms through which Arctigenin exerts its anti-cancer effects in vitro?
Arctigenin induces G0/G1 cell cycle arrest by upregulating p21 and retinoblastoma (Rb) proteins while downregulating cyclin D1 and CDK4. It also promotes apoptosis via caspase-3 activation and BAX overexpression, as demonstrated in glioma (U87MG, T98G) and breast cancer (MCF-7, MDA-MB-231) cell lines . Key methodologies include:
- Flow cytometry for cell cycle phase distribution analysis.
- Western blotting to quantify apoptosis-related proteins (e.g., cleaved caspase-3, BAX).
- Colony formation and Transwell assays to assess proliferation and metastatic potential .
Q. How should researchers design experiments to evaluate Arctigenin’s anti-metastatic activity?
Standard protocols involve:
- Cell migration/invasion assays (e.g., wound healing, Transwell with Matrigel).
- Zymography or ELISA to measure MMP-9 activity and expression.
- Pharmacological inhibition of signaling pathways (e.g., Akt, NF-κB) to validate mechanism of action . Ensure dose-response curves (e.g., 5–50 µM) and time-course studies (24–72 hours) to establish potency and kinetics .
Q. What in vitro models are optimal for studying Arctigenin’s bioactivity?
- Cancer cell lines : ER-positive (MCF-7) and ER-negative (MDA-MB-231) breast cancer, glioblastoma (U87MG), and others.
- Controls : Include untreated cells and vehicle controls (e.g., DMSO) to isolate compound-specific effects.
- Endpoint assays : MTT/XTT for viability, Annexin V/PI staining for apoptosis, and qPCR for gene expression profiling .
Advanced Research Questions
Q. How can contradictory findings about Arctigenin’s ER-dependent vs. ER-independent effects be resolved?
Contradictions may arise from differential pathway activation across cell types. To address this:
- Use isogenic cell lines (e.g., ERα-knockout MCF-7) to isolate ER-specific effects.
- Perform phosphoproteomics to map signaling cascades (e.g., Akt, MAPK) in ER-positive vs. ER-negative models .
- Cross-validate results with siRNA knockdown of suspected mediators (e.g., NF-κB) .
Q. What challenges exist in translating Arctigenin’s in vitro efficacy to in vivo models?
Key challenges include poor bioavailability and rapid metabolism. Mitigate these by:
- Formulation optimization : Use liposomal encapsulation or nanoparticles to enhance solubility.
- Pharmacokinetic studies : Measure plasma half-life and tissue distribution in rodent models.
- Orthotopic xenografts : Implant cancer cells into organ-specific sites (e.g., mammary fat pad for breast cancer) to mimic tumor microenvironments .
Q. How can researchers assess Arctigenin’s synergistic potential with existing therapies?
Apply combination index (CI) analysis via the Chou-Talalay method:
- Test serial dilutions of Arctigenin with chemotherapeutics (e.g., doxorubicin).
- Use synergyfinder.ai or CompuSyn software to quantify additive/synergistic effects.
- Validate with transcriptomics to identify overlapping or novel pathways .
Methodological and Data Analysis
Q. What statistical approaches are critical for analyzing Arctigenin’s dose-response data?
- Nonlinear regression (e.g., log(inhibitor) vs. response in GraphPad Prism) to calculate IC50 values.
- ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons.
- Survival analysis (Kaplan-Meier) for in vivo tumor progression studies .
Q. How should researchers address variability in Arctigenin’s purity and sourcing?
- HPLC-MS validation : Ensure ≥95% purity and confirm structural identity via NMR.
- Batch consistency testing : Compare biological activity across multiple lots.
- Cite vendor protocols (e.g., Sigma-Aldrich) for reproducibility .
Literature and Reproducibility
Q. What strategies ensure rigorous reproducibility in Arctigenin studies?
- Detailed Supplementary Materials : Include raw blots, cell line authentication certificates, and exact reagent catalog numbers .
- Open-data platforms : Share dose-response curves and microscopy images on repositories like Figshare.
- Replication studies : Collaborate with independent labs to validate key findings .
Q. How can researchers systematically review conflicting evidence on Arctigenin’s mechanisms?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
